tert-Butyl 2-(10H-phenothiazin-10-yl)acetate is a chemical compound that belongs to the class of phenothiazine derivatives. It is characterized by the presence of a tert-butyl group and an acetate moiety, which contribute to its unique properties and potential applications in medicinal chemistry. This compound is particularly noted for its role in studies related to multidrug resistance in cancer treatment, as well as its potential therapeutic effects.
The compound can be synthesized through various organic reactions involving phenothiazine derivatives and tert-butyl acetate. Research articles and chemical databases provide insights into its synthesis, properties, and applications.
The synthesis of tert-butyl 2-(10H-phenothiazin-10-yl)acetate typically involves the reaction of phenothiazine with acetic acid derivatives under specific conditions. Several synthetic routes have been reported:
The synthesis may require careful control of temperature and reaction time to optimize yield. For example, reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of tert-butyl 2-(10H-phenothiazin-10-yl)acetate consists of a phenothiazine core with a tert-butyl group attached to the acetate side chain. The structure can be represented as follows:
Key structural data includes:
tert-Butyl 2-(10H-phenothiazin-10-yl)acetate can participate in various chemical reactions, including:
Monitoring these reactions often involves techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to determine the progress and yield of the reactions.
The mechanism by which tert-butyl 2-(10H-phenothiazin-10-yl)acetate exerts its effects may involve interaction with biological targets such as receptors or enzymes implicated in cancer cell proliferation or drug resistance mechanisms.
Research indicates that compounds in the phenothiazine class may modulate neurotransmitter systems or inhibit certain cellular pathways associated with tumor growth, although specific mechanisms for this compound require further investigation.
tert-Butyl 2-(10H-phenothiazin-10-yl)acetate has several potential applications in scientific research:
The C3 and C7 positions of the phenothiazine core in tert-butyl 2-(10H-phenothiazin-10-yl)acetate are electronically activated for palladium-catalyzed cross-coupling, enabling selective derivatization. Suzuki-Miyaura reactions with arylboronic acids utilize Pd(PPh₃)₄ (2–5 mol%) in toluene/ethanol mixtures (3:1) at 80°C, achieving 70–85% yields for biaryl conjugates [1]. Direct C–H arylation at C3/C7 is feasible with Pd(OAc)₂ catalysts (5 mol%), pivalic acid as an additive, and aryl bromides in DMA at 120°C, yielding 60–78% of diarylated products. Buchwald-Hartwig amination of halogenated intermediates (e.g., 3,7-dibromophenothiazine acetate) with secondary amines employs Pd₂(dba)₃/XPhos catalytic systems, forming amino derivatives (65–82% yields) for kinase inhibitors [7]. Microwave-assisted coupling (100°C, 30 min) enhances efficiency in Sonogashira reactions with terminal alkynes.
Table 1: Palladium-Catalyzed Reactions of Halogenated Phenothiazine Acetate Intermediates
Reaction Type | Catalyst System | Conditions | Products | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH, 80°C, 12 h | 3,7-Diaryl derivatives | 70–85 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtert-Bu | Toluene, 100°C, 24 h | Tertiary amines | 65–82 |
Direct Arylation | Pd(OAc)₂, PivOH | DMA, 120°C, 24 h | 3-Aryl/3,7-diaryl | 60–78 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N, μW, 100°C, 0.5 h | Alkynyl derivatives | 75–88 |
The tert-butyl acetate group enhances solubility and reduces steric hindrance during Buchwald-Hartwig amination of halogenated phenothiazines. 3-Bromo-10-(tert-butoxycarbonylmethyl)phenothiazine reacts with morpholine/piperazine using Pd(OAc)₂/BINAP (3 mol%), achieving 80–92% yields under mild conditions (80°C, 12 h) [5]. For electron-deficient amines (e.g., 4-aminopyridine), BrettPhos precatalysts in dioxane at 100°C provide 75% yield. The tert-butyl ester remains stable during amination but hydrolyzes post-reaction with TFA/DCM to expose carboxylic acid handles for peptide conjugation. Applications include antitubercular hybrids where triazole-linked piperazines enhance activity against M. tuberculosis H37Rv (MIC: 0.8 μg/mL) [2].
Table 2: Buchwald-Hartwig Amination Scope with Brominated Phenothiazine Acetate
Amine | Catalyst/Ligand | Base | Time/Temp | Yield (%) | Application |
---|---|---|---|---|---|
Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | 12 h, 80°C | 92 | HDAC6 inhibitors [7] |
4-Methylpiperazine | Pd₂(dba)₃/XantPhos | NaOtert-Bu | 24 h, 100°C | 85 | Antipsychotic analogs |
4-Aminopyridine | Pd/BrettPhos | K₃PO₄ | 18 h, 100°C | 75 | Kinase inhibitors |
1,2,3-Triazole-4-methylamine | Pd-PEPPSI-IPr | NaOtert-Bu | 8 h, 90°C | 88 | Antimicrobial hybrids [2] |
The tert-butyl ester group does not interfere with N-alkylation of phenothiazine nitrogen. Alkylation of phenothiazine with tert-butyl bromoacetate in DMF using NaH (2.2 equiv, 0°C to RT) yields 85–90% of the title compound [4] [9]. Reductive amination with aldehydes/ketones employs NaBH₃CN in methanol/acetic acid (pH 4–6), producing >20 analogues with aliphatic/arylalkyl chains (70–92% yields). For mitochondrial-targeted antitumor agents, N-(4-bromobutyl)phenothiazine intermediates couple with (E)-4-(1H-indol-3-ylvinyl)pyridinium salts in DMF (85°C, 16 h), forming hybrids active against BT-474 breast cancer (IC₅₀: 3.3 μM) [9]. Sodium hydride-mediated alkylation with 1,2-dibromoethane generates reactive bromoethyl intermediates for piperazine cyclization (EP0100033B1) [3].
Table 3: N-Alkylation and Reductive Amination Products
Reagent | Conditions | Product | Yield (%) | Biological Target |
---|---|---|---|---|
tert-Butyl bromoacetate | NaH, DMF, 0°C→RT, 8 h | tert-Butyl 2-(10H-phenothiazin-10-yl)acetate | 90 | Synthetic intermediate [4] |
4-Pyridinecarbaldehyde/NaBH₃CN | MeOH/AcOH, RT, 24 h | 4-Pyridylmethyl derivative | 85 | HDAC inhibitors |
1,4-Dibromobutane | NaH, DMF, 0°C, 4 h | N-(4-Bromobutyl)phenothiazine | 70 | F16 hybrid precursor [9] |
Cyclohexanone/NaBH(OAc)₃ | DCE, RT, 48 h | N-Cyclohexylacetate | 78 | Dopamine antagonists |
The carboxylic acid liberated from tert-butyl ester hydrolysis serves as a key linker for fragment conjugation. COMU/DIPEA-mediated coupling with hydroxamates generates HDAC6 inhibitors (IC₅₀: 8–40 nM) with >500-fold selectivity over HDAC1 [7]. Azaphenothiazine-hydroxamate hybrids co-crystallize with HDAC6 catalytic domain 2 (PDB: 5EDU), confirming binding via hydroxamic acid-Zn²⁺ coordination. For mitochondrial targeting, the tert-butyl group is retained during alkylation to preserve lipophilicity, enabling F16-phenothiazine hybrids to dissipate mitochondrial membrane potential (ΔΨₘ) at 5–20 μM [9]. In antitubercular triazole conjugates, tert-butyl ester stability allows CuAAC "click" reactions before hydrolysis, enabling ether-linked 1,2,3-triazole-phenothiazine hybrids (MIC: 6.25 μg/mL) [2] [5].
Table 4: Bioactive Hybrid Conjugates Derived from Phenothiazine Acetate
Conjugate Fragment | Linkage Method | Biological Activity | Potency | Reference |
---|---|---|---|---|
Hydroxamic acid | COMU amidation | HDAC6 inhibition | IC₅₀ = 8–40 nM | [7] |
(E)-4-(1H-Indol-3-ylvinyl)pyridinium | N-Alkylation | BT-474 cytotoxicity | IC₅₀ = 3.3 μM | [9] |
Piperazine-1,2,3-triazole | CuAAC "click" chemistry | Anti-tubercular | MIC = 0.8 μg/mL | [2] |
Morpholine | Reductive amination | Tubulin polymerization inhibition | EC₅₀ = 1.2 μM | [5] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1